Cerium(III) 2-ethylhexanoate

Description

Cerium(III) 2-ethylhexanoate (Ce-2EH) is an organometallic compound with the molecular formula C₂₄H₄₅CeO₆ and a molecular weight of 569.74 g/mol . It exists as a viscous liquid or yellow-to-brown crystalline solid and is commonly used as a precursor for synthesizing cerium oxide nanoparticles (CeO₂) via flame spray pyrolysis or oil-in-water microemulsion methods . Its applications span catalysis, polymer additives, and coatings due to its Lewis acid properties, which facilitate electron transfer in organic reactions (e.g., alcohol oxidation, sulfide conversion to sulfones) . Ce-2EH is commercially available in concentrations of 49% in 2-ethylhexanoic acid, with 12% Ce content, and is insoluble in water .

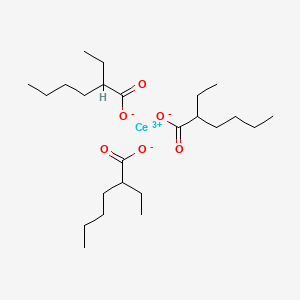

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUYAXGAOIFIC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24593-34-8, 56797-01-4, 210817-31-5 | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024593348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210817315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexanoic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT3AB8638R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cerium(III) 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent such as toluene. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial production methods often involve the use of cerium nitrate as a precursor. The cerium nitrate is reacted with 2-ethylhexanoic acid in a solvent like xylene, followed by heating and stirring to form the desired this compound .

Chemical Reactions Analysis

Cerium(III) 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced back to cerium(III) from cerium(IV) states.

Substitution: It can participate in ligand exchange reactions where the 2-ethylhexanoate ligands are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Applications

- Catalysis

-

Precursor for Nanoparticle Synthesis

- The compound is employed as a precursor for synthesizing cerium oxide (CeO) nanoparticles. These nanoparticles have applications in catalysis, sensors, and as additives in various materials. The synthesis often involves oil-in-water microemulsions, where this compound is mixed with other metal carboxylates to achieve desired stoichiometries .

- Thin Film Deposition

- Surface Modification

Case Study 1: Nanoparticle Synthesis

A study demonstrated the effectiveness of this compound as a precursor for synthesizing stable cerium dioxide sols. By modifying the surface properties of CeO nanoparticles, researchers achieved enhanced stability in nonpolar solvents, which is critical for applications in catalysis and nanotechnology .

Case Study 2: Thin Film Applications

In another investigation, thin films of cerium oxide were prepared using this compound as a precursor. The films exhibited excellent optical properties suitable for use in photonic devices. The study highlighted the importance of controlling the deposition parameters to optimize the film's characteristics .

Mechanism of Action

The mechanism by which cerium(III) 2-ethylhexanoate exerts its effects is primarily through its role as a precursor to cerium oxide nanoparticles. These nanoparticles exhibit redox activity, cycling between cerium(III) and cerium(IV) states. This redox cycling allows them to scavenge reactive oxygen species, thereby providing antioxidant effects . The molecular targets and pathways involved include interactions with cellular oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Key Differences :

- Valency Effects: Ce-2EH’s +3 oxidation state contrasts with Zr-2EH’s +4, influencing nanoparticle stoichiometry (e.g., Ce₀.₅Zr₀.₅O₂) .

- Catalytic Activity : Chromium(III) 2-EH excels in ethylene trimerization, whereas Ce-2EH is preferred for redox-driven organic transformations .

- Solubility: Ce-2EH is water-insoluble, unlike more polar Ce(III) salts (e.g., CeCl₃, Ce(NO₃)₃) .

Comparison with Other Cerium Compounds

Cerium compounds exhibit diverse solubility and applications depending on counterions:

Key Insights :

- Medical Use : Ce(III) nitrate is superior in burn treatment due to solubility and antimicrobial efficacy .

- Redox Behavior: Ce-2EH’s insolubility limits its biomedical use but enhances stability in high-temperature nanoparticle synthesis .

Comparison with Lanthanide Analogs: Europium

Europium (Eu) is the closest lanthanide analog to Ce due to its dual oxidation states (+2/+3 vs. Ce’s +3/+4). However, differences persist:

Notable Contrast: Ce’s +4 state enables unique redox cycling in catalytic processes, while Eu’s +2 state is rare and less utilized .

Biological Activity

Cerium(III) 2-ethylhexanoate, with the chemical formula , is a metal-organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This compound serves as a precursor in the synthesis of cerium dioxide nanoparticles and exhibits antioxidant properties, which are significant for biomedical applications.

Antioxidant Properties

Research indicates that cerium dioxide nanoparticles, particularly those stabilized with 2-ethylhexanoic acid, exhibit notable antioxidant activity. These nanoparticles can effectively scavenge reactive oxygen species (ROS), such as superoxide radicals, which are implicated in oxidative stress and various diseases. A study demonstrated that cerium dioxide sols stabilized with 2-ethylhexanoic acid showed superior antioxidant activity compared to those stabilized with octanoic acid. This enhanced activity is attributed to the more favorable orientation of the ligands on the nanoparticle surface, allowing for greater chemical reactivity .

Cytotoxicity and Genotoxicity

While this compound itself is not mutagenic according to the Ames test, it has been associated with cytotoxic effects. In vitro studies have shown that it can induce chromosome aberrations and sister chromatid exchanges. Additionally, it has been linked to liver toxicity and the potential development of liver tumors upon repeated exposure . The compound's low acute oral and dermal toxicity is notable; however, it does present risks such as skin irritation and severe eye irritation .

Developmental and Reproductive Toxicity

The 2-ethylhexanoic acid component of this compound poses concerns regarding reproductive and developmental toxicity. Animal studies have indicated embryotoxic effects at certain dosages, with no observed teratogenic effects but indications of maternal toxicity at higher doses. For example, in rabbit studies, no observed adverse effect levels (NOAEL) were determined at 25 mg/kg body weight/day for maternal toxicity .

Applications in Biomedicine

Given its properties, this compound is being explored for several applications:

- Antioxidant Agents : Its ability to scavenge ROS makes it a candidate for formulations aimed at reducing oxidative stress in biological systems.

- Drug Delivery Systems : The compound's compatibility with lipid formulations positions it as a potential component in liposomal drug delivery systems.

- UV Filters : Due to its antioxidant properties, cerium dioxide nanoparticles derived from this compound may serve as effective UV filters in cosmetic formulations .

Comparative Analysis of Biological Activity

| Property | This compound | Cerium Dioxide Nanoparticles |

|---|---|---|

| Antioxidant Activity | Moderate | High |

| Cytotoxicity | Induces chromosome aberrations | Varies by size and stabilization |

| Developmental Toxicity | Yes | Limited evidence |

| Application Potential | Drug delivery, UV filters | Advanced biomedical applications |

Case Studies

- Antioxidant Efficacy Study : A study evaluated the radical-scavenging properties of cerium dioxide nanoparticles stabilized with various ligands. Results showed that those stabilized with 2-ethylhexanoic acid significantly suppressed chemiluminescence indicative of their antioxidant capacity .

- Toxicological Assessment : An investigation into the toxicological profile of 2-ethylhexanoic acid revealed its potential for liver toxicity and reproductive effects in animal models. This study highlighted the need for caution when handling compounds containing this moiety .

Q & A

Q. What are the standard synthesis methods for Cerium(III) 2-ethylhexanoate, and how do they influence nanoparticle morphology?

this compound is commonly synthesized via microemulsion or reverse micellar methods. For example, in oil-in-water microemulsions , precursors like this compound are dissolved in organic solvents (e.g., hexane) and mixed with aqueous ammonia under controlled conditions to form CeO₂ nanoparticles . The choice of surfactant (e.g., Synperonic® 10/6) and solvent ratio determines particle size (typically 5–20 nm) and crystallinity. Transmission electron microscopy (TEM) and X-ray diffraction (XRD) are critical for verifying size and phase purity .

Q. How does this compound function as a catalyst in oxidation reactions?

this compound acts as a redox-active catalyst, leveraging the Ce³⁺/Ce⁴⁺ transition. For example, in alcohol oxidation, Ce³⁺ donates an electron to oxidize substrates (e.g., converting alcohols to aldehydes/ketones), while regenerating via atmospheric oxygen. Kinetic studies using UV-Vis spectroscopy or cyclic voltammetry can track redox behavior, with reaction rates influenced by solvent polarity and temperature .

Q. What safety precautions are essential when handling this compound?

The compound is classified as a moderate health hazard (HMIS Health: 2) with risks of skin/eye irritation and potential reproductive toxicity. Researchers must:

- Use PPE (gloves, goggles) and work in fume hoods.

- Avoid inhalation and ensure proper ventilation.

- Store in airtight containers away from heat/oxidizers. Emergency protocols include rinsing exposed skin with soap/water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can flame spray pyrolysis (FSP) be optimized using this compound to engineer multifunctional nanostructures?

In FSP, this compound dissolved in tetrahydrofuran (THF) is atomized with oxygen/methane (flow rates: 2.2/1.2 L/min) to produce CeO₂ nanoparticles. Key parameters include precursor concentration (0.27–0.5 M) and doping (e.g., Fe for ZnO nanoparticles), which alter crystallite size (10–50 nm) and surface defects. Post-synthesis, BET analysis and XPS are used to assess surface area and oxidation states .

Q. What mechanistic insights explain conflicting data on catalytic efficiency in different solvent systems?

Discrepancies arise from solvent polarity and coordination effects. For instance, in polar solvents (e.g., water), Ce³⁺ forms hydrated complexes, reducing redox activity. In nonpolar solvents (e.g., toluene), the ligand shell stabilizes Ce³⁺, enhancing electron transfer. Comparative studies using FTIR and EXAFS can elucidate solvent-ligand interactions .

Q. How do microemulsion parameters (e.g., water-to-surfactant ratio) affect CeO₂ nanoparticle stability and catalytic performance?

A lower water-to-surfactant ratio (< 10) produces smaller nanoparticles (5–10 nm) with higher surface Ce³⁺ content, enhancing catalytic activity in CO oxidation. Stability is assessed via dynamic light scattering (DLS) and accelerated aging tests (e.g., 72 hrs at 80°C). Larger particles (>20 nm) from higher ratios exhibit lower surface area but improved thermal stability .

Q. What are the environmental implications of this compound in aquatic systems, and how can its ecotoxicity be mitigated?

The compound exhibits acute toxicity to aquatic organisms (LC₅₀ < 10 mg/L for Daphnia magna). Mitigation strategies include:

- Encapsulation in silica matrices to reduce leaching.

- Post-use treatment with chelating agents (e.g., EDTA) to sequester Ce³⁺. Ecotoxicity assays (e.g., OECD Test 202) and ICP-MS for cerium quantification are recommended .

Methodological Considerations

-

Characterization Techniques :

-

Data Interpretation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.